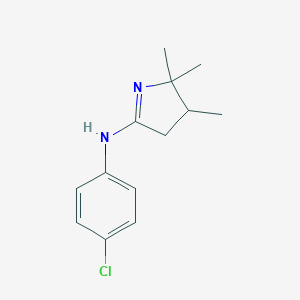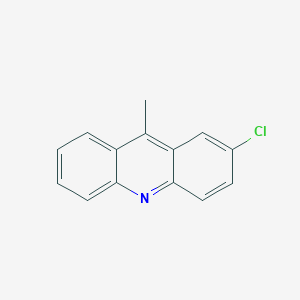
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a synthetic analog of natural products and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been found to exhibit significant biochemical and physiological effects. It has been found to exhibit significant anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its ability to inhibit the growth of cancer cells, making it a potentially useful chemotherapeutic agent. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potentially useful agent for treating inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one. One potential direction is to study its potential use as a chemotherapeutic agent in vivo. Additionally, further research is needed to fully understand the mechanism of action of this compound. Furthermore, the potential use of this compound as an anti-inflammatory agent should be further explored. Finally, there is a need for further research to improve the solubility of this compound in water, which would make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been extensively studied for its potential use as a chemotherapeutic agent and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in vivo.
Métodos De Síntesis
The synthesis of 3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One of the most commonly used methods involves the condensation of 2-acetylthiophene with 4-methylbenzoyl chloride in the presence of a base such as sodium hydride. The resulting product is then reacted with 2-hydroxypropylamine and hydroxylamine to yield the final product.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(2-hydroxypropyl)-4-(4-methylbenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-tumor activity and has been studied for its potential use as a chemotherapeutic agent. Additionally, this compound has also been studied for its potential use as an anti-inflammatory agent, due to its ability to inhibit the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C19H19NO4S |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H19NO4S/c1-11-5-7-13(8-6-11)17(22)15-16(14-4-3-9-25-14)20(10-12(2)21)19(24)18(15)23/h3-9,12,16,21-22H,10H2,1-2H3/b17-15+ |
Clave InChI |
SQBQMFHXXAFTHX-BMRADRMJSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC(C)O)C3=CC=CS3)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CS3)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CS3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![dimethyl (1S,11R,12R,13R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12,13-dicarboxylate](/img/structure/B282118.png)

![8-Methyl-9-phenyl-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282123.png)




![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)



![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
